N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide” is a chemical compound. Based on its name, it contains a thiophene ring (a five-membered ring with one sulfur atom), which is substituted with an acetamide group (a combination of an acetyl group and an amide group) and a methoxyphenoxy group (a combination of a methoxy group and a phenoxy group).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable thiophene derivative with an appropriate acetamide and methoxyphenoxy precursor. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the acetamide group, and the methoxyphenoxy group. The exact arrangement of these groups would depend on the specific synthetic route used.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing acetamide group. The thiophene ring might also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar acetamide group might increase its solubility in polar solvents.Scientific Research Applications
Antioxidant Potential and Phytochemical Analysis
One study focused on the assessment of antioxidant potential and the content of phenolics and flavonoids in different solvent fractions of Monotheca buxifolia fruit. The results highlighted the significant antioxidant activity linked to the high amounts of phenolics and flavonoids, suggesting the potential use of such compounds in preventing damage associated with free radicals (Jan et al., 2013).
Green Synthesis and Catalytic Applications
Another research emphasized the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes. This study introduced a novel Pd/C catalyst with high activity, selectivity, and stability, showcasing the efficiency of green chemistry approaches in synthesizing valuable chemical intermediates (Qun-feng, 2008).
Chemoselective Synthesis and Drug Development
Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrated a method for synthesizing N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. The study provided insights into optimizing reaction parameters and understanding the mechanism and kinetics of the process, which could be relevant for pharmaceutical applications (Magadum & Yadav, 2018).
Analgesic Activity and Pharmacological Research
A study on KR-25003, a capsaicinoid, determined its crystal structure and discussed its potential as an analgesic. The molecular interactions and structural analysis provided a foundation for understanding the compound's pharmacological properties (Park et al., 1995).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature references would be needed. If you have access to such information, I would be happy to help you analyze it.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-18-11-2-4-12(5-3-11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-7,10H,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHBCFVNMFJDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CS(=O)(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.